molecular formula C12H18 B14405155 1,4-Diethenylbicyclo[2.2.2]octane CAS No. 88393-19-5

1,4-Diethenylbicyclo[2.2.2]octane

Cat. No.: B14405155
CAS No.: 88393-19-5
M. Wt: 162.27 g/mol
InChI Key: UJKIUHHBSPOWBZ-UHFFFAOYSA-N
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Description

1,4-Diethenylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes two ethylene groups attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethenylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of ethylene groups to the bicyclic structure.

Industrial Production Methods: Industrial production of this compound often involves the use of zeolitic catalysts to enhance the efficiency of the reaction. The process may also include steps for purification and isolation of the desired product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethylene groups into ethane groups, altering the compound’s properties.

    Substitution: The ethylene groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides and alcohols.

    Reduction: Ethane derivatives.

    Substitution: Halogenated bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

1,4-Diethenylbicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,4-diethenylbicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylene groups can participate in addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. Molecular targets and pathways involved in its reactions include interactions with enzymes and other biological macromolecules.

Comparison with Similar Compounds

Uniqueness: 1,4-Diethenylbicyclo[2.2.2]octane is unique due to its dual ethylene groups, which provide distinct reactivity compared to other bicyclic compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88393-19-5

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,4-bis(ethenyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C12H18/c1-3-11-5-8-12(4-2,9-6-11)10-7-11/h3-4H,1-2,5-10H2

InChI Key

UJKIUHHBSPOWBZ-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCC(CC1)(CC2)C=C

Origin of Product

United States

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